2-(4-methylcyclohexyl)acetic Acid
Overview
Description
2-(4-methylcyclohexyl)acetic acid, also known as MCAA, is a synthetic compound that has been widely used in scientific research1. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit analgesic, anti-inflammatory, and antipyretic properties1.
Synthesis Analysis
The synthesis of 2-(4-methylcyclohexyl)acetic Acid involves the reaction of 2-methyl cyclohexanol with acetic acid or acetic anhydride2. It is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages such as increased solubility, improved hydrogenation efficiency, and enhanced hydrogen peroxide concentration2.
Molecular Structure Analysis
The molecular formula of 2-(4-methylcyclohexyl)acetic Acid is C10H18O23. The molecular weight is 156.2253.
Chemical Reactions Analysis
2-(4-methylcyclohexyl)acetic Acid is utilized in various chemical reactions. For example, in the acylation of para-(1-methylcyclohexyl) phenol with acetic acid, the presence of nano-catalytic systems is studied to optimize reaction conditions, leading to improved yield and selectivity of target products2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-methylcyclohexyl)acetic Acid are not clearly defined in the available resources.Scientific Research Applications
Synthesis and Industrial Applications
The synthesis of methylcyclohexyl acetate (2-MCA) involves the reaction of 2-methyl cyclohexanol with acetic acid or acetic anhydride. In industry, 2-MCA is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages such as increased solubility, improved hydrogenation efficiency, and enhanced hydrogen peroxide concentration. This application leads to increased capacity and reduced operating costs in hydrogen peroxide facilities (Yu Jiankun, 2011).
Medicinal Chemistry
In medicinal chemistry, esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, a class related to 2-(4-methylcyclohexyl)acetic acid, exhibit a range of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties. These compounds can also serve as intermediates in synthesizing various other chemical structures (V. A. Salionov, 2015).
Catalysis and Reaction Optimization
The compound is utilized in catalysis and reaction optimization processes. For example, in the acylation of para-(1-methylcyclohexyl) phenol with acetic acid, the presence of nano-catalytic systems is studied to optimize reaction conditions, leading to improved yield and selectivity of target products (G.Z. Haydarli, R. Jafarov, Ch. K. Rasulov, A.R. Manafova, 2022).
Chemical Analysis and Environmental Applications
2-(4-Methylcyclohexyl)acetic acid and its derivatives also find applications in chemical analysis and environmental contexts. For instance, its use in the synthesis of molecular imprinted polymer nanoparticles for the selective and sensitive determination of pesticides in complex matrices illustrates its utility in environmental monitoring (F. Omidi, M. Behbahani, S. Samadi, A. Sedighi, S. Shahtaheri, 2014).
Biochemical Research
In biochemical research, 2-(4-Methylcyclohexyl)acetic acid derivatives are used for studying biochemical effects and monitoring exposure to certain chemicals in experimental animal models. This application is crucial for understanding the biochemical impact of various substances (H. Savolainen, P. Pfäffli, 2009).
Safety And Hazards
The safety and hazards of 2-(4-methylcyclohexyl)acetic Acid are not clearly defined in the available resources.
Future Directions
The future directions of 2-(4-methylcyclohexyl)acetic Acid are not clearly defined in the available resources.
properties
IUPAC Name |
2-(4-methylcyclohexyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGYMRYZAKXAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984498, DTXSID901297126 | |
Record name | (4-Methylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Methylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylcyclohexyl)acetic Acid | |
CAS RN |
6603-71-0, 7132-95-8, 7132-93-6 | |
Record name | 4-Methylcyclohexane acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Methylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylcyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7132-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.